molecular formula C18H21N3O2S2 B14268745 2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide CAS No. 138608-82-9

2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide

Cat. No.: B14268745
CAS No.: 138608-82-9
M. Wt: 375.5 g/mol
InChI Key: LTCXCJANORWVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide is a complex organic compound that features both amine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the disulfide linkage, followed by the introduction of the amine and amide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products. Industrial methods may also incorporate purification steps like crystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bond, yielding thiols.

    Substitution: The amine and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amines or amides, depending on the reactants used.

Scientific Research Applications

2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The disulfide bond plays a crucial role in its mechanism, as it can undergo redox reactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminophenylacetic acid
  • 2-Aminobenzamide
  • N-(2-Aminophenyl)benzamide

Uniqueness

2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide is unique due to its disulfide linkage, which imparts distinct chemical and biological properties. This feature differentiates it from other similar compounds and enhances its potential for various applications.

Properties

CAS No.

138608-82-9

Molecular Formula

C18H21N3O2S2

Molecular Weight

375.5 g/mol

IUPAC Name

2-amino-N-[2-[[3-(2-aminophenyl)-3-oxopropyl]disulfanyl]ethyl]benzamide

InChI

InChI=1S/C18H21N3O2S2/c19-15-7-3-1-5-13(15)17(22)9-11-24-25-12-10-21-18(23)14-6-2-4-8-16(14)20/h1-8H,9-12,19-20H2,(H,21,23)

InChI Key

LTCXCJANORWVCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCSSCCNC(=O)C2=CC=CC=C2N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.